Linoleic Acid-d4

Description

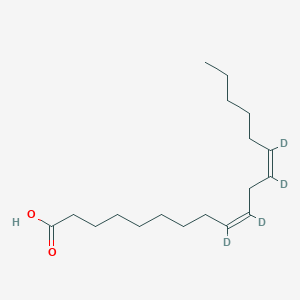

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(9Z,12Z)-9,10,12,13-tetradeuteriooctadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i6D,7D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-GPTDOFLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\CCCCCCCC(=O)O)/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Linoleic Acid-d4 for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Linoleic Acid-d4, a deuterated analog of the essential omega-6 fatty acid, linoleic acid. This document details its chemical properties, applications in research, and experimental protocols for its use as an internal standard in quantitative analysis.

Introduction to this compound

This compound is a stable isotope-labeled version of linoleic acid, where four hydrogen atoms have been replaced by deuterium atoms at the 9, 10, 12, and 13 positions.[1][2] This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification of linoleic acid and its metabolites in various biological matrices.[3][4] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the behavior of endogenous linoleic acid in analytical procedures.[3]

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (9Z,12Z)-9,10,12,13-tetradeuteriooctadeca-9,12-dienoic acid | |

| Synonyms | C18:2(9Z,12Z)-d4, C18:2 n-6-d4, Telfairic Acid-d4 | |

| CAS Number | 79050-23-0 | |

| Molecular Formula | C₁₈H₂₈D₄O₂ | |

| Molecular Weight | 284.5 g/mol | |

| Appearance | Colorless oil | |

| Melting Point | ~ -5 °C (for non-deuterated linoleic acid) | |

| Boiling Point | ~ 229-230 °C at 16 mmHg (for non-deuterated linoleic acid) | |

| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide (~100 mg/ml). Insoluble in water. | |

| Isotopic Purity | ≥98% Deuterium Incorporation; ≥99% deuterated forms (d1-d4) | |

| Storage | Store at -20°C |

Applications in Research

The primary application of this compound is as an internal standard for the precise quantification of linoleic acid in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variations that can occur during sample preparation, extraction, and instrument analysis.

This compound can also be utilized as a tracer in metabolic studies to investigate the fate of linoleic acid in vivo, including its incorporation into complex lipids and its conversion to various bioactive metabolites.

Experimental Protocols

The following are detailed methodologies for the quantitative analysis of linoleic acid in biological samples using this compound as an internal standard.

Experimental Workflow for Lipid Analysis

The general workflow for analyzing fatty acids using a deuterated internal standard involves several key steps from sample preparation to data analysis.

Protocol 1: Quantitative Analysis by GC-MS

This protocol is adapted for the analysis of total fatty acids in biological matrices.

1. Sample Preparation and Lipid Extraction:

-

To a known quantity of your biological sample (e.g., 100 µL of plasma or homogenized tissue), add a precise amount of this compound solution in methanol.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Add a 0.9% NaCl solution and vortex again to induce phase separation.

-

Centrifuge the sample to separate the layers and carefully collect the lower organic phase containing the lipids.

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the collected organic phase under a stream of nitrogen.

-

Add a methanolic sodium hydroxide solution to the lipid extract and heat to hydrolyze the fatty acids from complex lipids.

-

After cooling, add a boron trifluoride (BF₃)-methanol reagent and heat again to convert the free fatty acids to their more volatile FAMEs.

-

Cool the sample and add n-heptane and a saturated sodium chloride solution.

-

Vortex and centrifuge to separate the phases. The upper heptane layer containing the FAMEs is collected for analysis.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a suitable capillary column for FAMEs analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold, then ramp up to a final temperature (e.g., 240°C) to separate the FAMEs.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for both linoleic acid methyl ester and this compound methyl ester.

-

4. Quantification:

-

Create a calibration curve using standards of unlabeled linoleic acid spiked with the same constant concentration of this compound as the samples.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of linoleic acid in the samples by interpolating their analyte/internal standard peak area ratios on the calibration curve.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol is suitable for the analysis of free fatty acids without derivatization.

1. Sample Preparation and Lipid Extraction:

-

Spike the biological sample with a known amount of this compound.

-

Perform protein precipitation by adding ice-cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant containing the lipids to a clean tube.

-

For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be employed.

2. LC-MS/MS Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile/isopropanol, often with a small amount of an acid (e.g., acetic acid or formic acid) to improve peak shape.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Set up transitions for both linoleic acid ([M-H]⁻) and this compound ([M+4-H]⁻).

-

3. Quantification:

-

The quantification process is similar to the GC-MS method, using a calibration curve prepared with standards and a constant amount of the internal standard.

Metabolic Pathway of Linoleic Acid

Linoleic acid is a precursor for the biosynthesis of arachidonic acid and a variety of signaling molecules. Its metabolism is a complex process involving a series of desaturation and elongation steps. Deuterium-labeled linoleic acid can be used to trace this pathway.

Synthesis of this compound

The synthesis of specifically labeled this compound typically involves multi-step organic synthesis. A common strategy is the coupling of two smaller, deuterated fragments. For the synthesis of (9Z,12Z)-9,10,12,13-tetradeuteriooctadeca-9,12-dienoic acid, a synthetic route could involve the preparation of deuterated alkynes followed by coupling reactions and subsequent reduction to form the cis-double bonds. For instance, a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, can be used to join the fragments, followed by a stereoselective reduction of the resulting di-yne using a catalyst like Lindlar's catalyst to yield the desired Z,Z-diene stereochemistry.

Conclusion

This compound is an essential tool for researchers in the fields of lipidomics, metabolomics, and drug development. Its use as an internal standard ensures accurate and reliable quantification of linoleic acid, while its application as a metabolic tracer provides valuable insights into the complex pathways of lipid metabolism. The detailed protocols and information provided in this guide are intended to facilitate the effective use of this important research compound.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Linoleic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Linoleic Acid-d4, a crucial internal standard and tracer for lipidomic research and drug development. This document details established synthetic methodologies, experimental protocols for synthesis and purification, and analytical techniques for the precise determination of isotopic enrichment.

Introduction

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a key component of cellular membranes and a precursor to a variety of signaling molecules.[1][2] Deuterium-labeled linoleic acid, particularly this compound (LA-d4), serves as an invaluable tool in metabolic studies, quantification of biological samples, and understanding the mechanisms of lipid peroxidation.[1][3][4] The stability of the carbon-deuterium bond allows for its use as a tracer in metabolic pathways and as an internal standard for accurate quantification by mass spectrometry. This guide focuses on the chemical synthesis of LA-d4 and the analytical methods used to ensure its high isotopic purity.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the introduction of deuterium at specific positions of the linoleic acid backbone. The most common methods involve catalytic deuteration of a suitable precursor.

Synthetic Strategies

Two primary strategies for the synthesis of deuterated fatty acids are:

-

Catalytic Deuteration of Alkynes: This is a widely used method that involves the synthesis of a diynoic acid precursor to linoleic acid, followed by catalytic reduction using deuterium gas (D2) and a suitable catalyst, such as Lindlar's catalyst. This method allows for the specific placement of deuterium atoms at the double bond positions.

-

Hydrogen-Isotope Exchange (HIE): This method involves the exchange of hydrogen atoms with deuterium on the fatty acid backbone, often catalyzed by a metal catalyst such as palladium on carbon (Pd/C) in the presence of a deuterium source like D2O.

A common precursor for the synthesis of this compound is a commercially available linoleic acid derivative or a custom-synthesized diynoic acid. The choice of synthetic route often depends on the desired labeling pattern, scale of synthesis, and available starting materials.

Experimental Protocol: Catalytic Deuteration of Methyl Linoleate Di-yne

This protocol outlines a general procedure for the synthesis of methyl linoleate-d4 via the catalytic deuteration of a di-yne precursor.

Materials:

-

Methyl octadeca-9,12-diynoate

-

Lindlar's catalyst (5% palladium on calcium carbonate, poisoned with lead)

-

Deuterium gas (D2), high purity

-

Hexane, anhydrous

-

Ethyl acetate, anhydrous

-

Methanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve methyl octadeca-9,12-diynoate (1 equivalent) in anhydrous hexane. Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

-

Deuteration: Purge the vessel with nitrogen gas and then introduce deuterium gas to the desired pressure (e.g., 2-4 atm). Stir the reaction mixture vigorously at room temperature.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, carefully vent the deuterium gas. Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with hexane.

-

Purification: Concentrate the filtrate under reduced pressure. The crude methyl linoleate-d4 can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Saponification (Optional): To obtain the free fatty acid, the purified methyl linoleate-d4 can be saponified by refluxing with a solution of NaOH in methanol. After the reaction is complete, the mixture is acidified with HCl, and the free fatty acid is extracted with hexane. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Logical Flow of the Synthesis:

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of this compound for its intended applications. The primary techniques used for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying fatty acids and their isotopologues. For GC analysis, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs).

3.1.1. Experimental Protocol: GC-MS Analysis of this compound FAME

Sample Preparation (Derivatization to FAME):

-

Dissolve a small amount of this compound (approx. 1 mg) in 1 mL of toluene.

-

Add 2 mL of 1% sulfuric acid in methanol.

-

Heat the mixture at 50°C for 2 hours in a sealed vial.

-

After cooling, add 5 mL of 5% sodium chloride solution.

-

Extract the FAMEs with 2 x 2 mL of hexane.

-

Combine the hexane layers and wash with 2 mL of 2% potassium bicarbonate solution.

-

Dry the hexane layer over anhydrous sodium sulfate and transfer to a GC vial.

GC-MS Parameters:

| Parameter | Value |

| GC Column | DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column |

| Injector Temp. | 250°C |

| Oven Program | 150°C for 1 min, ramp to 200°C at 10°C/min, hold for 10 min, ramp to 240°C at 5°C/min, hold for 15 min |

| Carrier Gas | Helium, constant flow of 1.2 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 50-400 |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

Data Analysis:

The isotopic purity is determined by analyzing the mass spectrum of the methyl linoleate-d4 peak. The molecular ion (M+) of unlabeled methyl linoleate is at m/z 294.5. The M+ of the fully d4-labeled species will be at m/z 298.5. The relative abundances of the ions corresponding to d0, d1, d2, d3, and d4 species are used to calculate the isotopic enrichment.

GC-MS Analysis Workflow:

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Linoleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated linoleic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and lipid science. This document summarizes key quantitative data, details experimental protocols for analysis, and visualizes relevant biological pathways.

Core Physical and Chemical Properties

Deuteration, the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the physicochemical properties of molecules like linoleic acid. This substitution is particularly relevant at the bis-allylic position (C-11), which is susceptible to hydrogen abstraction, initiating lipid peroxidation. Below is a compilation of key physical and chemical data for both non-deuterated and various deuterated forms of linoleic acid.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of linoleic acid and its deuterated analogues.

Table 1: General Properties of Linoleic Acid

| Property | Value |

| Molecular Formula | C₁₈H₃₂O₂ |

| Molar Mass | 280.45 g/mol [1][2][3][4] |

| Appearance | Colorless to straw-colored liquid[1] |

| Odor | Faint fatty odor |

Table 2: Physical Properties of Linoleic Acid

| Property | Value |

| Melting Point | -12 to -5 °C (10 to 23 °F) |

| Boiling Point | 229-230 °C (444-446 °F) at 16 mmHg |

| Density | ~0.902 g/cm³ at 20-25 °C |

| Refractive Index (n_D²⁰) | ~1.466 - 1.470 |

| Solubility in Water | ~0.139 - 1.59 mg/L |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, benzene, chloroform, and dimethylformamide |

Table 3: Properties of Deuterated Linoleic Acid Variants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Feature |

| Linoleic acid-d₂ | C₁₈H₃₀D₂O₂ | 282.46 | Deuterium at the bis-allylic position (C-11) |

| Linoleic acid-d₄ | C₁₈H₂₈D₄O₂ | 284.47 | Often used as an internal standard in mass spectrometry |

| Linoleic acid-d₃₁ | C₁₈HD₃₁O₂ | 311.64 | Perdeuterated acyl chain |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and analysis of deuterated linoleic acid. This section outlines protocols for key experimental techniques.

Mass Spectrometry for Deuterated Linoleic Acid Analysis

Mass spectrometry is a primary technique for the quantification and structural elucidation of deuterated fatty acids.

Objective: To quantify the incorporation of deuterated linoleic acid into biological samples and to identify its metabolites.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation and Lipid Extraction:

-

Homogenize tissue or cell samples in a suitable solvent system, such as a chloroform:methanol mixture.

-

Add a known amount of an appropriate internal standard (e.g., a different deuterated fatty acid not present in the sample).

-

Perform a liquid-liquid extraction to separate the lipid phase.

-

Evaporate the organic solvent under a stream of nitrogen.

-

-

Derivatization:

-

To increase volatility for GC analysis, convert the fatty acids to their methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.

-

For FAMEs, incubate the lipid extract with a reagent like boron trifluoride in methanol.

-

For PFB esters, react the extract with PFB bromide.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAMEs).

-

Use a temperature gradient to separate the fatty acid esters based on their boiling points and polarity.

-

The eluting compounds are introduced into the mass spectrometer.

-

Use electron ionization (EI) or chemical ionization (CI) to generate ions.

-

Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Monitor for the specific mass-to-charge ratios (m/z) of the deuterated and non-deuterated linoleic acid derivatives to quantify their relative abundance.

-

NMR Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the position and extent of deuteration.

Objective: To determine the specific locations of deuterium atoms within the linoleic acid molecule.

Methodology: ¹H and ²H NMR Spectroscopy

-

Sample Preparation:

-

Dissolve a purified sample of deuterated linoleic acid in a deuterated solvent (e.g., chloroform-d, methanol-d₄).

-

Use a high-resolution NMR spectrometer.

-

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum.

-

The absence or reduction in the intensity of the signal corresponding to the bis-allylic protons (around 2.77 ppm) provides evidence of deuteration at the C-11 position.

-

Integration of the remaining proton signals can be used to estimate the degree of deuteration.

-

-

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

A signal in the ²H spectrum at the chemical shift corresponding to the bis-allylic position confirms the presence of deuterium at that site.

-

Lipid Peroxidation Assay

This assay measures the extent of lipid peroxidation, which is expected to be reduced by the presence of deuterated linoleic acid.

Objective: To assess the protective effect of deuterated linoleic acid against oxidative stress.

Methodology: TBARS Assay (Thiobarbituric Acid Reactive Substances)

-

Sample Preparation:

-

Prepare lipid extracts from cells or tissues that have been treated with either normal or deuterated linoleic acid and subsequently exposed to an oxidative challenge (e.g., hydrogen peroxide or an iron-based pro-oxidant).

-

-

TBARS Reaction:

-

Add thiobarbituric acid (TBA) reagent to the lipid extracts.

-

Heat the samples at 95°C for a specified time (e.g., 60 minutes) to allow the reaction between TBA and malondialdehyde (MDA), a byproduct of lipid peroxidation, to occur.

-

Cool the samples to room temperature.

-

-

Quantification:

-

Measure the absorbance of the resulting pink-colored product at a specific wavelength (typically 532 nm) using a spectrophotometer.

-

Use a standard curve generated with known concentrations of MDA to quantify the amount of TBARS in the samples.

-

A lower TBARS value in samples containing deuterated linoleic acid indicates a reduction in lipid peroxidation.

-

Signaling Pathways and Experimental Workflows

The primary mechanism by which deuterated linoleic acid exerts its biological effects is by inhibiting lipid peroxidation, which has significant implications for cellular signaling pathways, particularly ferroptosis.

Inhibition of Lipid Peroxidation Workflow

The substitution of hydrogen with deuterium at the bis-allylic position of linoleic acid significantly slows down the rate-limiting step of lipid peroxidation due to the kinetic isotope effect.

Figure 1: Inhibition of lipid peroxidation by deuterated linoleic acid.

Role of Deuterated Linoleic Acid in the Ferroptosis Pathway

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. By reducing lipid peroxidation, deuterated linoleic acid can protect cells from undergoing ferroptosis.

Figure 2: Role of deuterated linoleic acid in ferroptosis.

References

Linoleic Acid-d4: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Linoleic Acid-d4, a deuterated form of the essential omega-6 fatty acid, linoleic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant experimental protocols.

Core Compound Specifications

This compound is a critical tool in lipidomics and metabolic research, primarily utilized as an internal standard for the accurate quantification of its non-labeled counterpart in various biological matrices.

| Property | Value | Source(s) |

| CAS Number | 79050-23-0 | [1][2][3][4] |

| Molecular Formula | C₁₈H₂₈D₄O₂ | |

| Molecular Weight | 284.5 g/mol | |

| Formal Name | 9Z,12Z-octadecadienoic-9,10,12,13-d4 acid | |

| Synonyms | C18:2(9Z,12Z)-d4, C18:2 n-6-d4, FA 18:2-d4 | |

| Purity | ≥98% |

Applications in Quantitative Analysis

This compound is the preferred internal standard for mass spectrometry-based quantification of linoleic acid due to its chemical similarity and distinct mass, which allows for correction of variability during sample preparation and analysis.

Experimental Protocol: Quantification of Total Linoleic Acid in Plasma by GC-MS

This protocol outlines the steps for the analysis of total linoleic acid in plasma samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

1. Sample Preparation and Hydrolysis:

-

Thaw frozen plasma samples on ice.

-

In a glass tube, combine 100 µL of plasma with a known amount of this compound.

-

To hydrolyze esterified lipids, add 2 mL of 0.5 M methanolic NaOH.

-

Cap the tube and heat at 100°C for 10 minutes.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Cool the sample to room temperature.

-

Add 2 mL of 14% BF₃-Methanol reagent.

-

Recap the tube and heat at 100°C for 5 minutes to facilitate the methylation of free fatty acids to FAMEs.

3. Extraction:

-

Cool the sample to room temperature.

-

Add 2 mL of n-heptane and 2 mL of a saturated sodium chloride solution.

-

Vortex thoroughly to extract the FAMEs into the organic layer.

-

Centrifuge to separate the phases and carefully transfer the upper heptane layer to a new tube.

4. GC-MS Analysis:

-

Inject 1 µL of the extracted sample into the GC-MS system.

-

Gas Chromatography Conditions:

-

Column: Use a suitable capillary column for FAME analysis (e.g., DB-23).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 150°C, ramp to 270°C at 10°C/min, then increase to 310°C at 40°C/min and hold for 1 minute.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for linoleic acid methyl ester and its deuterated internal standard.

-

5. Quantification:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of linoleic acid in the sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled linoleic acid and the same amount of internal standard.

Experimental Protocol: Quantification of Free Linoleic Acid by LC-MS/MS

This protocol details the analysis of non-esterified linoleic acid in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Protein Precipitation:

-

In a microcentrifuge tube, add 10 µL of this compound internal standard to 100 µL of plasma.

-

Add 750 µL of methyl-tert-butyl ether (MTBE) and 225 µL of methanol.

-

Vortex for 1 minute and incubate on ice for 1 hour, with brief vortexing every 15 minutes.

2. Phase Separation:

-

Add 188 µL of LC-MS grade water to induce phase separation.

-

Vortex for 20 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

3. Extraction:

-

Carefully transfer the upper organic phase to a new tube.

-

Dry the extract under a stream of nitrogen or using a vacuum concentrator.

4. LC-MS/MS Analysis:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Inject the sample onto the LC-MS/MS system.

-

Liquid Chromatography Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid and 10 mM ammonium formate.

-

Gradient: A suitable gradient to separate linoleic acid from other fatty acids.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of linoleic acid and this compound.

-

5. Quantification:

-

Quantify linoleic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Role in Signaling Pathways: PPARγ Activation

Linoleic acid and its metabolites are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.

The activation of PPARγ by linoleic acid metabolites, such as 13-hydroxyoctadecadienoic acid (13-HODE), leads to the transcription of target genes involved in adipogenesis and insulin sensitivity. While this compound is not typically used as the primary activating ligand in such assays, it can be employed in metabolic studies to trace the conversion of linoleic acid to its active metabolites.

A typical PPARγ activation assay involves:

-

Cell Culture: Using a cell line that expresses PPARγ.

-

Transfection: Introducing a reporter gene construct that is responsive to PPARγ activation.

-

Treatment: Exposing the cells to the test compound (e.g., a linoleic acid metabolite).

-

Measurement: Quantifying the expression of the reporter gene (e.g., luciferase activity) as a measure of PPARγ activation.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dietary conjugated linoleic acid increases PPAR gamma gene expression in adipose tissue of obese rat, and improves insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Sourcing High-Purity Linoleic Acid-d4 for Research Applications: A Technical Guide

For researchers, scientists, and drug development professionals, securing high-purity reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of reputable suppliers of high-purity Linoleic Acid-d4, a deuterated internal standard crucial for the accurate quantification of linoleic acid in various biological matrices. This document outlines key product specifications from various vendors, presents a general experimental workflow for its use, and offers a logical diagram for supplier selection.

Supplier and Product Specifications

This compound is primarily used as an internal standard in mass spectrometry-based analyses, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to quantify the endogenous levels of linoleic acid.[1][2] The quality and purity of the deuterated standard are critical for achieving reliable and precise measurements. Below is a comparative table of high-purity this compound available from leading suppliers in the research chemical industry.

| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Available Quantities | Format |

| Cayman Chemical | This compound | 79050-23-0 | ≥99% deuterated forms (d1-d4)[1][2][3] | 500 µg, 1 mg, 5 mg | A 5 mg/ml solution in methyl acetate |

| Santa Cruz Biotechnology | This compound | 79050-23-0 | ≥98% | Contact for details | Not specified |

| MedChemExpress | This compound | 79050-23-0 | Not specified | 500 µg | 17.58 mM in Methyl acetate |

| Avanti Polar Lipids | Linoleic acid (d5) | Not specified | Not specified | Contact for details | Not specified |

| Toronto Research Chemicals | Linoleic Acid | 60-33-3 (non-deuterated) | Not specified | 10g (non-deuterated) | Not specified |

Experimental Workflow: Quantification of Linoleic Acid using this compound Internal Standard

The following diagram outlines a typical experimental workflow for the quantification of linoleic acid in a biological sample using this compound as an internal standard. This process is fundamental in lipidomics and related research areas to ensure the accuracy of the measurements by accounting for sample loss during extraction and instrumental variability.

Logical Relationship for Supplier Selection

Choosing the right supplier for research-grade this compound involves considering several factors beyond just the price. The following diagram illustrates a logical decision-making process for selecting a supplier that best fits your research needs.

References

An In-Depth Technical Guide to the Mass Spectrum of Linoleic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of Linoleic Acid-d4 (9,10,12,13-tetradeuterio-octadecadienoic acid), a crucial internal standard in lipidomics and various biomedical research fields. This document details the expected fragmentation patterns, experimental protocols for analysis, and the biological context of linoleic acid.

Introduction to this compound

Linoleic acid (C18H32O2) is an essential omega-6 polyunsaturated fatty acid, vital for numerous physiological processes. Its deuterated isotopologue, this compound, in which four hydrogen atoms at the C9, C10, C12, and C13 positions are replaced by deuterium, serves as an invaluable internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its utility lies in its chemical similarity to the endogenous analyte, allowing for accurate quantification by correcting for variations during sample preparation and analysis.

Mass Spectrometry of this compound

For mass spectrometric analysis, particularly with GC-MS, linoleic acid and its deuterated analog are typically derivatized to their fatty acid methyl esters (FAMEs). This process increases their volatility and thermal stability. The following sections detail the theoretical electron ionization (EI) mass spectrum of this compound methyl ester, based on the known fragmentation of the non-deuterated form.

Predicted Electron Ionization Mass Spectrum of this compound Methyl Ester

The mass spectrum of the methyl ester of this compound is predicted to exhibit a molecular ion peak at m/z 298, which is 4 mass units higher than that of the non-deuterated methyl linoleate (m/z 294).[2][3][4] The fragmentation pattern is expected to be similar to the non-deuterated analog, with characteristic shifts in fragment masses due to the presence of deuterium atoms.

Table 1: Predicted Key Fragment Ions in the Electron Ionization Mass Spectrum of this compound Methyl Ester

| m/z (Predicted) | Proposed Fragment Identity | Interpretation |

| 298 | [M]⁺• | Molecular ion of this compound methyl ester. |

| 266 | [M - CH₃OH]⁺• | Loss of methanol from the molecular ion. |

| 222 | [C₁₄H₂₂O₂D₂]⁺• | Cleavage at the C11-C12 bond (with deuterium). |

| 180 | [C₁₁H₁₈O₂D₂]⁺• | Cleavage at the C8-C9 bond (with deuterium). |

| 97 | [C₇H₉D₂]⁺ | Hydrocarbon fragment containing the deuterated double bond at C9-C10. |

| 83 | [C₆H₇D₂]⁺ | Hydrocarbon fragment containing the deuterated double bond at C12-C13. |

| 69 | [C₅H₉]⁺ | Common hydrocarbon fragment. |

| 55 | [C₄H₇]⁺ | Common hydrocarbon fragment. |

Disclaimer: The m/z values and relative intensities are theoretical predictions based on the fragmentation of non-deuterated methyl linoleate and may vary based on experimental conditions.

Predicted Fragmentation Pathway

The fragmentation of this compound methyl ester under electron ionization is anticipated to follow a pattern characteristic of unsaturated fatty acid methyl esters. The presence of deuterium atoms at the double bonds will influence the masses of the resulting fragment ions, aiding in structural elucidation.

Caption: Predicted fragmentation pathway of this compound Methyl Ester.

Experimental Protocols

The following protocols are generalized methods for the analysis of fatty acids, including this compound, by GC-MS.

Sample Preparation and Derivatization

-

Lipid Extraction: Lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a solvent system such as chloroform:methanol (2:1, v/v) or methyl-tert-butyl ether (MTBE).

-

Saponification (Optional): To analyze total fatty acids (both free and esterified), a saponification step using methanolic KOH is performed to hydrolyze the ester linkages.

-

Methylation: The extracted fatty acids are converted to their corresponding methyl esters (FAMEs). A common method is transesterification using 14% boron trifluoride in methanol (BF₃-methanol) or by heating with 2% sulfuric acid in methanol.

-

Extraction of FAMEs: The FAMEs are then extracted from the reaction mixture using a non-polar solvent like hexane or iso-octane.

-

Sample Concentration: The solvent is evaporated under a stream of nitrogen, and the sample is reconstituted in a suitable solvent for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph: An Agilent 7890A GC system or equivalent.

-

Mass Spectrometer: An Agilent 5975C MS or equivalent.

-

Column: A capillary column suitable for FAME analysis, such as a DB-23 (50% cyanopropyl)-methylpolysiloxane column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 4 minutes.

-

Ramp 1: Increase to 200°C at 3°C/minute.

-

Ramp 2: Increase to 230°C at 2°C/minute, hold for 10 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-550.

-

Caption: General workflow for the GC-MS analysis of fatty acids.

Biological Significance: Linoleic Acid Signaling Pathways

Linoleic acid is a precursor to a variety of signaling molecules involved in inflammation and cellular regulation. Understanding these pathways is crucial for drug development and disease research.

Linoleic acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids, such as prostaglandins and leukotrienes. It is also a key component of cell membranes, influencing their fluidity and the function of membrane-bound proteins.

Caption: Simplified overview of Linoleic Acid metabolic pathways.

References

A Technical Guide to the Core Differences Between Linoleic Acid and Linoleic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental distinctions between linoleic acid and its deuterated isotopologue, Linoleic Acid-d4. We will explore their core chemical and physical properties, delve into their primary applications in research and drug development, and provide detailed experimental protocols for their analysis. This guide aims to equip researchers with the necessary knowledge to effectively utilize these compounds in their scientific endeavors.

Core Chemical and Physical Properties: A Comparative Analysis

Linoleic acid is an essential omega-6 polyunsaturated fatty acid vital for numerous physiological functions.[1][2][3] this compound is a synthetically modified version of linoleic acid where four hydrogen atoms have been replaced by their heavier isotope, deuterium.[4][5] This isotopic substitution is the primary difference between the two molecules and is the basis for the distinct applications of this compound, particularly in quantitative analysis.

The key quantitative differences in their chemical and physical properties are summarized in the table below:

| Property | Linoleic Acid | This compound | References |

| Molecular Formula | C₁₈H₃₂O₂ | C₁₈H₂₈D₄O₂ | |

| Molecular Weight | ~280.4 g/mol | ~284.5 g/mol | |

| IUPAC Name | (9Z,12Z)-octadeca-9,12-dienoic acid | (9Z,12Z)-9,10,12,13-tetradeuteriooctadeca-9,12-dienoic acid | |

| CAS Number | 60-33-3 | 79050-23-0 | |

| Melting Point | -5 °C | Not specified | |

| Boiling Point | 229-230 °C/16 mmHg | Not specified |

The structural difference between linoleic acid and this compound is illustrated in the following diagram:

Applications in Research and Drug Development

Linoleic acid itself is a subject of extensive research due to its roles in nutrition, inflammation, cardiovascular health, and skin barrier function. It is a precursor to arachidonic acid and a variety of signaling molecules.

This compound, on the other hand, is not typically used for its biological activity. Its primary and critical application is as an internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The use of deuterated internal standards is considered the gold standard in bioanalysis for several reasons:

-

Correction for Sample Variability: It compensates for variations in sample preparation, such as extraction efficiency and matrix effects.

-

Improved Accuracy and Precision: By co-eluting with the analyte of interest (linoleic acid), it allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.

-

Enhanced Robustness of Assays: It leads to more reliable and reproducible results in complex biological matrices like plasma, serum, and tissue homogenates.

The following diagram illustrates the role of this compound in a typical quantitative bioanalytical workflow:

Experimental Protocols

Quantification of Linoleic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a detailed methodology for the accurate quantification of linoleic acid in human plasma.

3.1.1. Materials and Reagents

-

Linoleic Acid (analytical standard)

-

This compound (internal standard)

-

Human Plasma (K2-EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Hexane (LC-MS grade)

-

Ammonium Acetate

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., Agilent 6495C Triple Quadrupole or equivalent)

-

C18 reversed-phase column

3.1.2. Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve linoleic acid and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.

-

Working Standard Solutions: Serially dilute the linoleic acid primary stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

3.1.3. Sample Preparation

-

Thaw human plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to each plasma sample (except for the blank).

-

Add 300 µL of a 1:1 (v/v) mixture of isopropanol and hexane.

-

Vortex for 20 seconds.

-

Add 200 µL of hexane and vortex for another 20 seconds.

-

Centrifuge at 3,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

3.1.4. LC-MS/MS Conditions

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 10 mM Ammonium Acetate

-

Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v)

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: 30-100% B

-

8-10 min: 100% B

-

10.1-12 min: 30% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Mass Spectrometer: Triple Quadrupole

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Linoleic Acid: Q1: 279.2 -> Q3: 279.2 (precursor ion) and other diagnostic fragments like 261.2, 171.1

-

This compound: Q1: 283.2 -> Q3: 283.2 (precursor ion)

-

3.1.5. Data Analysis and Quantification

Construct a calibration curve by plotting the peak area ratio of linoleic acid to this compound against the concentration of the linoleic acid standards. The concentration of linoleic acid in the plasma samples can then be determined from this calibration curve.

Signaling Pathways of Linoleic Acid

Linoleic acid is a precursor to arachidonic acid (AA), which is subsequently metabolized into a diverse array of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. These molecules are potent lipid mediators involved in inflammation and other physiological processes. Linoleic acid can also be metabolized by cytochrome P450 enzymes to form epoxide products.

The following diagram illustrates the metabolic pathway of linoleic acid:

Conclusion

References

Safety and Handling of Linoleic Acid-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Linoleic Acid-d4, a deuterated stable isotope of linoleic acid. It is intended to be a vital resource for laboratory personnel, ensuring the safe and effective use of this compound in research and development. This compound is frequently utilized as an internal standard for the quantification of its non-deuterated counterpart in various biological samples through mass spectrometry.

Hazard Identification and Classification

This compound is often supplied as a neat oil or in a solvent solution, most commonly methyl acetate. The primary hazards are associated with the solvent.

GHS Classification:

When supplied in methyl acetate, the solution is classified as:

-

Flammable Liquids (Category 2) [1]

-

Serious Eye Damage/Eye Irritation (Category 2A) [1]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3) , which may cause drowsiness or dizziness[1].

The neat oil is classified as:

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity (Single Exposure) (Category 3) , which may cause respiratory irritation.

Hazard Statements:

-

H225: Highly flammable liquid and vapor (for solutions in flammable solvents).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H336: May cause drowsiness or dizziness (for solutions in methyl acetate).

Quantitative Safety and Physical Data

The following tables summarize key quantitative data for this compound and its common solvent, methyl acetate. Data for the deuterated form is often limited; therefore, data for the non-deuterated form is provided as a close proxy where necessary.

Table 1: Toxicological Data

| Substance | Parameter | Value | Species | Reference |

| Linoleic Acid | LD50 (Oral) | >50,000 mg/kg | Mouse | |

| Linoleic Acid | LD50 (Intraperitoneal) | 280 mg/kg | Mouse | |

| Methyl Acetate | LD50 (Oral) | 3,705 mg/kg | Rabbit |

Table 2: Occupational Exposure Limits for Methyl Acetate

| Organization | TWA (8-hour) | STEL (15-minute) | Reference |

| OSHA (PEL) | 200 ppm (610 mg/m³) | 250 ppm (760 mg/m³) | |

| NIOSH (REL) | 200 ppm (610 mg/m³) | 250 ppm (760 mg/m³) | |

| ACGIH (TLV) | 200 ppm (606 mg/m³) | 250 ppm (757 mg/m³) |

Table 3: Physical and Chemical Properties

| Property | Value (Linoleic Acid/Linoleic Acid-d4) | Reference |

| Molecular Formula | C₁₈H₂₈D₄O₂ | |

| Molecular Weight | 284.5 g/mol | |

| Physical State | Liquid/Neat Oil | |

| Melting Point | -5 °C (23 °F) | |

| Boiling Point | 229-230 °C (444-446 °F) @ 16 mmHg | |

| Density | 0.902 g/cm³ at 20 °C (68 °F) | |

| Flash Point | >110 °C (>230 °F) | |

| Solubility | Insoluble in water. Soluble in ethanol, ether, chloroform, DMF, and DMSO. | |

| Storage Temperature | -20°C | |

| Stability | ≥ 2 years at -20°C |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling solutions in volatile solvents.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.

General Hygiene Practices:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing immediately and wash before reuse.

Experimental Protocols and Procedures

The following are detailed methodologies for common laboratory procedures involving this compound.

Preparation of Stock Solutions

-

Materials: this compound (neat oil or in solvent), appropriate solvent (e.g., ethanol, DMSO), amber glass vials, gas-tight syringe, analytical balance.

-

Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture. b. If working with the neat oil, accurately weigh the required amount in a tared amber vial. c. Using a gas-tight syringe, add the desired volume of solvent to the vial to achieve the target concentration. d. Cap the vial tightly and vortex briefly to ensure complete dissolution. e. Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to prevent oxidation. f. Store the stock solution at -20°C in the dark. Minimize freeze-thaw cycles by preparing smaller aliquots for daily use.

Sample Preparation for LC-MS/MS Analysis (Internal Standard Spiking)

-

Materials: Biological sample (e.g., plasma, tissue homogenate), this compound stock solution, extraction solvent (e.g., iso-octane), derivatization reagents (if necessary).

-

Procedure: a. To a known volume or weight of the biological sample, add a precise amount of the this compound internal standard stock solution early in the sample preparation process to account for analyte loss during extraction. b. Lyse cells or homogenize tissue in an appropriate solvent like methanol. c. Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., iso-octane), vortexing, and centrifuging to separate the layers. d. Transfer the organic layer containing the lipids to a clean tube. e. Dry the extract under a gentle stream of nitrogen. f. If derivatization is required for improved chromatographic performance or ionization efficiency, follow a validated protocol. A common method involves conversion to fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. g. Reconstitute the dried, derivatized sample in a suitable solvent for LC-MS/MS analysis.

Accidental Release and First Aid Measures

Accidental Release:

-

Small Spills: Absorb the spill with an inert material such as sand, diatomite, or universal binders. Collect the absorbent material in a sealed container for proper disposal.

-

Large Spills (especially of flammable solutions): Evacuate the area immediately. Remove all sources of ignition. Ventilate the area. Contain the spill if possible and absorb with a suitable material.

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.

Storage, Stability, and Waste Disposal

Storage and Stability:

-

Store this compound at -20°C in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to prevent oxidation.

-

Protect from light by using amber vials or storing in a dark location.

-

The compound is stable for at least two years when stored under these conditions. Avoid repeated freeze-thaw cycles.

Waste Disposal:

-

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

-

Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams.

-

Deuterated waste solvents should be kept separate from their non-deuterated counterparts to avoid unnecessary and costly disposal procedures.

-

Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways involving linoleic acid and a typical experimental workflow for its analysis.

Caption: Experimental workflow for the quantification of linoleic acid using this compound.

Caption: Simplified pathway of linoleic acid lipid peroxidation.

Caption: Linoleic acid metabolites as activators of PPAR signaling.

References

Methodological & Application

Application Note & Protocol: Quantification of Linoleic Acid using Linoleic Acid-d4 Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the accurate and precise quantification of linoleic acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with linoleic acid-d4 as an internal standard.

Introduction

Linoleic acid is an essential ω-6 polyunsaturated fatty acid that plays a crucial role in various physiological and pathological processes.[1][2] Its accurate quantification in biological samples is vital for research in areas such as lipid biochemistry, nutrition, and disease biomarker discovery.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for fatty acid analysis due to its high sensitivity, selectivity, and specificity.[3][4]

The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving accurate and reproducible quantification. This compound has nearly identical chemical and physical properties to the endogenous analyte, allowing it to compensate for variations during sample preparation, chromatography, and ionization, thereby minimizing matrix effects and improving the reliability of the results. This application note provides a comprehensive protocol for the quantification of linoleic acid in plasma using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Linoleic Acid (≥99% purity)

-

This compound (≥99% deuterated forms)

-

LC-MS grade methanol, acetonitrile, water, and isopropanol

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (or other biological matrix)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18-bonded silica, 100 mg/1 mL)

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

-

SPE vacuum manifold

-

LC-MS/MS system (e.g., equipped with an electrospray ionization source)

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve linoleic acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Store these stock solutions at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of linoleic acid by serially diluting the primary stock solution with 80% methanol. The concentration range should be appropriate for the expected sample concentrations (e.g., 0.08, 0.4, 2, 10, and 50 µg/mL).

-

-

Internal Standard (IS) Working Solution:

-

Prepare a working solution of this compound at a fixed concentration (e.g., 0.2 µg/mL) by diluting the primary stock solution with 80% methanol.

-

-

Calibration Curve Standards:

-

To each working standard solution of linoleic acid, add the internal standard working solution to achieve a constant final concentration of this compound in all calibration standards.

-

Sample Preparation (Plasma)

This protocol outlines a solid-phase extraction (SPE) method for the cleanup and concentration of linoleic acid from plasma.

-

Sample Pre-treatment:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a clean tube, add 10 µL of the internal standard working solution (this compound).

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Solid-Phase Extraction (Reversed-Phase):

-

Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

-

Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

-

Washing:

-

Wash the cartridge with 1 mL of water to remove polar interferences.

-

Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.

-

-

Elution: Elute the linoleic acid and this compound with 1 mL of acetonitrile into a clean collection tube.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile, 10% water, with 2 mM ammonium acetate).

-

Vortex to ensure complete dissolution and transfer to an LC-MS vial for analysis.

-

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These may need to be optimized for individual instruments.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium acetate |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 40 - 50°C |

| Injection Volume | 5 - 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 120 °C |

| Desolvation Gas Temp. | 350 °C |

| Capillary Voltage | 30 V |

| Cone Voltage | 30 V |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Linoleic Acid | 279.2 | 279.2 (SIM) or specific fragment |

| This compound | 283.2 | 283.2 (SIM) or specific fragment |

Note: The specific product ions for fragmentation should be optimized based on the instrument used.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of linoleic acid to this compound against the concentration of the linoleic acid standards. A linear regression analysis is then applied to determine the concentration of linoleic acid in the unknown samples.

| Concentration (µg/mL) | Peak Area (Linoleic Acid) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |

| Standard 1 | |||

| Standard 2 | |||

| Standard 3 | |||

| Standard 4 | |||

| Standard 5 |

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method.

| Parameter | Value | Reference |

| Linearity (R²) | > 0.9990 | |

| Limit of Detection (LOD) | 0.4 ppb | |

| Limit of Quantification (LOQ) | 1.0 ppb - 285.3 nmol/L | |

| Recovery | 87.25 - 119.44% | |

| Intra-day Precision (%RSD) | < 6.96% | |

| Inter-day Precision (%RSD) | < 6.96% |

Visualization

Experimental Workflow Diagram

Caption: Workflow for the quantification of linoleic acid in plasma.

Signaling Pathway (Illustrative Example)

While this protocol focuses on quantification, linoleic acid is a key precursor in various signaling pathways. The following is an illustrative example of its metabolic conversion.

Caption: Simplified metabolic pathway of linoleic acid.

References

Applications of Linoleic Acid-d4 in Lipidomics Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Linoleic Acid-d4 (LA-d4), a stable isotope-labeled form of linoleic acid, serves as an indispensable tool in the field of lipidomics. Its unique properties enable precise and accurate quantification of lipids, elucidation of metabolic pathways, and assessment of oxidative stress. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in lipidomics research.

Application as an Internal Standard for Quantification

One of the primary applications of LA-d4 is its use as an internal standard in mass spectrometry-based lipidomics.[1][2][3] By adding a known amount of LA-d4 to a biological sample prior to extraction and analysis, it is possible to correct for variations in sample handling, extraction efficiency, and instrument response. This ensures accurate quantification of endogenous linoleic acid and its metabolites.

Stable isotope-labeled internal standards, such as those with three to five deuterium atoms, are crucial for precise quantification in LC-MS/MS analysis.[1] LA-d4 is particularly valuable for the quantification of oxidized linoleic acid metabolites (OXLAMs), such as hydroxyoctadecadienoic acids (HODEs) and oxo-octadecadienoic acids (oxoODEs), which are implicated in various pathological conditions.[4]

Quantitative Data Summary

The following table summarizes representative quantitative data for OXLAMs in rat plasma, where LA-d4 was used as an internal standard for procedural validation.

| Analyte | Mean Concentration (nmol/L) | Method | Reference |

| 9-HODE | 57.8 - 84.0 | Q-TOFMS | |

| 13-HODE | 123.2 - 138.6 | Q-TOFMS | |

| 9-oxoODE | 218.1 - 263.0 | Q-TOFMS | |

| 13-oxoODE | 57.8 - 69.5 | Q-TOFMS |

Experimental Protocol: Quantification of OXLAMs in Plasma

This protocol describes the quantification of OXLAMs in a plasma sample using LA-d4 as part of the internal standard mixture.

Materials:

-

Plasma sample

-

This compound (LA-d4)

-

13-HODE-d4 (as part of the internal standard mix)

-

Antioxidant solution (e.g., 50 mM BHT and 200 mM DTPA)

-

0.2 M KOH in methanol

-

Organic solvents (e.g., methanol, chloroform, iso-octane)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: To a 50 µL plasma aliquot, add 10 µL of an antioxidant solution.

-

Internal Standard Spiking: Add 100 µL of a working solution containing the internal standards, including 13-HODE-d4. To validate the absence of autoxidation during sample preparation, a separate sample can be spiked with LA-d4.

-

Alkaline Hydrolysis: Add 0.2 M KOH in methanol to the sample to a final volume of 0.5 mL. Vortex the mixture, purge with nitrogen, seal, and heat at 60°C for 30 minutes to hydrolyze esterified OXLAMs.

-

Extraction: Perform a liquid-liquid extraction to isolate the lipids.

-

LC-MS/MS Analysis: Analyze the extracted lipids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Workflow for OXLAM Quantification:

Caption: Workflow for the quantification of oxidized linoleic acid metabolites (OXLAMs).

Application in Metabolic Tracing

Deuterium-labeled linoleic acid is a powerful tool for tracing the metabolic fate of this essential fatty acid in vivo. By administering LA-d4 to an organism, researchers can track its absorption, distribution, and conversion into other bioactive lipids. These studies provide valuable insights into fatty acid metabolism and its role in health and disease.

Studies in rats have shown that after oral administration of deuterated linoleic acid, it is distributed to various tissues, with the highest initial concentrations found in the plasma, stomach, and spleen. Over time, it is metabolized and incorporated into complex lipids in different organs.

Experimental Protocol: In Vivo Metabolic Tracing

This protocol provides a general outline for an in vivo metabolic tracing study using LA-d4 in a rat model.

Materials:

-

This compound (or its ethyl ester)

-

Animal model (e.g., rats)

-

Instrumentation for tissue homogenization and lipid extraction

-

GC-MS or LC-MS/MS system

Procedure:

-

Dosing: Administer a single oral dose of LA-d4 to the rats.

-

Tissue Collection: At various time points (e.g., 4, 8, 24, 96 hours), collect different tissues and plasma samples.

-

Lipid Extraction: Homogenize the tissues and perform a lipid extraction to isolate the fatty acids.

-

Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the fatty acids to make them volatile (e.g., as pentafluorobenzyl esters).

-

Mass Spectrometry Analysis: Analyze the samples by GC-MS or LC-MS/MS to identify and quantify the deuterated linoleic acid and its metabolites.

Metabolic Fate of this compound:

Caption: Simplified overview of the metabolic fate of orally administered this compound.

Application in Quantifying Lipid Peroxidation

Linoleic acid is highly susceptible to oxidation, and its peroxidation products are often used as biomarkers of oxidative stress. LA-d4 can be employed to assess the extent of lipid peroxidation during sample handling and analysis. By spiking a sample with LA-d4 at the beginning of the experimental procedure, any non-enzymatic oxidation that occurs will also affect the deuterated standard. The formation of deuterated oxidation products can then be monitored by mass spectrometry.

In one study, deuterated LA-d4 was used to examine the potential for autoxidation during alkaline hydrolysis. The amount of LA-d4 remaining after the incubation period was compared to the amount in a sample without incubation to assess the degree of degradation.

Experimental Protocol: Assessing Autoxidation during Sample Preparation

This protocol outlines a method to evaluate the extent of autoxidation during a typical lipid extraction and hydrolysis procedure.

Materials:

-

Biological sample (e.g., plasma)

-

This compound (LA-d4)

-

Reagents for alkaline hydrolysis and lipid extraction

-

LC-MS/MS system

Procedure:

-

Sample Spiking: Add a known amount of LA-d4 to two identical biological samples.

-

Incubation: Subject one of the samples to the complete sample preparation procedure, including alkaline hydrolysis. Keep the other sample as a non-incubated control.

-

Extraction: Perform lipid extraction on both samples.

-

LC-MS/MS Analysis: Analyze both samples by LC-MS/MS and measure the peak area of LA-d4.

-

Data Analysis: Compare the peak area of LA-d4 in the incubated sample to that of the non-incubated control. A significant decrease in the peak area of the incubated sample would indicate degradation due to autoxidation.

Logic for Assessing Autoxidation:

References

- 1. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LIPID MAPS [lipidmaps.org]

- 3. benchchem.com [benchchem.com]

- 4. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: GC-MS Analysis of Fatty Acids in Biological Samples Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction Fatty acids are fundamental biomolecules involved in energy metabolism, cell signaling, and the construction of cellular membranes.[1] Accurate quantification of fatty acids in biological matrices such as plasma, tissues, and cell cultures is critical for understanding disease states and for the development of new therapeutics.[1] Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the separation and quantification of fatty acids.[1] However, due to their low volatility, fatty acids must be chemically modified through a process called derivatization to make them suitable for GC analysis.[1][2]

This application note details a robust protocol for the quantitative analysis of fatty acids by converting them into their more volatile fatty acid methyl esters (FAMEs). To ensure the highest accuracy and correct for variability during sample handling and analysis, a deuterated internal standard is added at the beginning of the procedure. This stable isotope dilution method is based on the principle that the deuterated standard has nearly identical chemical and physical properties to its non-deuterated counterpart, allowing it to serve as a reliable reference for quantification.

Experimental Protocols

This section provides a detailed methodology for the extraction, derivatization, and analysis of fatty acids from biological samples.

1. Materials and Reagents

-

Solvents: Chloroform, Methanol, Hexane (HPLC grade or higher)

-

Reagents: Boron trifluoride in methanol (14% BF3-Methanol), Sodium Chloride (NaCl), Anhydrous Sodium Sulfate

-

Standards: Certified standards of individual fatty acids, Deuterated fatty acid internal standard (e.g., Palmitic acid-d3, Stearic acid-d3). A selection of common deuterated standards is provided in Table 1.

Table 1: Common Deuterated Internal Standards for Fatty Acid Analysis

| Deuterated Internal Standard | Abbreviation | Corresponding Analyte(s) |

|---|---|---|

| Lauric Acid (d3) | 12:0-d3 | Lauric Acid (12:0) |

| Myristic Acid (d3) | 14:0-d3 | Myristic Acid (14:0) |

| Palmitic Acid (d3) | 16:0-d3 | Palmitic Acid (16:0) |

| Stearic Acid (d3) | 18:0-d3 | Stearic Acid (18:0) |

| Oleic Acid (d2) | 18:1-d2 | Oleic Acid (18:1) |

| Arachidonic Acid (d8) | 20:4-d8 | Arachidonic Acid (20:4) |

| Docosahexaenoic Acid (d5) | 22:6-d5 | Docosahexaenoic Acid (22:6) |

Data sourced from publicly available protocols.

2. Sample Preparation and Lipid Extraction (Folch Method) This protocol is generalized for a 100 µL plasma sample. Volumes should be scaled accordingly for other sample types like homogenized tissue.

-

Internal Standard Spiking: To a 2 mL screw-capped glass tube, add 100 µL of the biological sample (e.g., plasma). Add a known amount of the deuterated internal standard solution. The amount should be chosen to be within the range of the calibration curve.

-

Lipid Extraction: Add 1.5 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.

-

Vortex: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

-

Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex for an additional 30 seconds.

-

Centrifugation: Centrifuge the sample at 2000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.

-

Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs) The dried lipid extract is converted into FAMEs to increase volatility for GC analysis.

-

Reagent Addition: Add 1 mL of 14% BF3-Methanol reagent to the dried lipid extract.

-

Reaction: Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

-

Quenching and Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of hexane to the tube.

-

Vortex and Separate: Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer. Allow the layers to separate.

-

Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

-

Final Sample: Transfer the final dried hexane extract to a GC autosampler vial for analysis.

4. GC-MS Analysis The analysis is performed on a gas chromatograph coupled to a mass spectrometer.

Table 2: Typical GC-MS Parameters for FAME Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph (GC) | |

| Column | Polar capillary column (e.g., DB-23, FAMEWAX) |

| Injection Mode | Splitless |

| Injector Temperature | 220 - 250°C |

| Carrier Gas | Helium |

| Oven Program | Initial 100°C, ramp at 4°C/min to 250°C, hold for 5 min. |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| MS Transfer Line Temp | 280°C |

| MS Source Temp | 230°C - 250°C |

Note: The oven temperature program and other parameters should be optimized for the specific column and analytes of interest.

5. Quantification The concentration of each fatty acid is determined by creating a calibration curve.

-